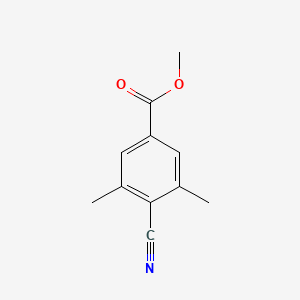

Methyl 4-cyano-3,5-dimethylbenzoate

Description

Contextual Significance in Organic Synthesis and Chemical Sciences

Substituted benzonitriles are a critical class of compounds in the development of pharmaceuticals, agrochemicals, and materials science. medcraveonline.comnih.gov The cyano group can serve as a precursor to other important functional groups, such as carboxylic acids, amides, and amines, or it can be a key feature in pharmacologically active molecules. nih.gov The presence of both a cyano and an ester group on the same aromatic ring, as seen in Methyl 4-cyano-3,5-dimethylbenzoate, provides two distinct points for chemical modification.

While specific high-impact research featuring this compound is not widely reported, its structural motifs are present in compounds explored in various research areas. For instance, substituted benzoic acid derivatives are fundamental to the synthesis of numerous clinically relevant drugs. preprints.org The strategic placement of methyl groups can influence the molecule's conformation and steric environment, which can be a crucial factor in designing molecules with specific biological targets. researchgate.net Therefore, the significance of this compound lies in its potential as a specialized intermediate for creating complex, sterically hindered molecules.

Overview of Molecular Structure and its Implications for Reactivity and Functionality

The molecular structure of this compound dictates its chemical behavior. The benzene (B151609) ring is tetrasubstituted, which has a profound impact on its reactivity in electrophilic aromatic substitution reactions. The positions of the substituents create a specific electronic and steric environment around the ring.

The key functional groups and their implications are:

Cyano Group (-CN): This is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. It is also a meta-director. However, due to the substitution pattern, there are no available meta positions for further substitution. The cyano group itself can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

Methyl Ester Group (-COOCH₃): This is also an electron-withdrawing group and a meta-director. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of coupling reactions.

Methyl Groups (-CH₃): These are electron-donating groups and are ortho-, para-directing. They activate the ring towards electrophilic substitution. In this molecule, their directing effects are largely overridden by the deactivating cyano and ester groups. The two methyl groups also introduce significant steric hindrance around the cyano group, which can influence its reactivity.

The interplay of these electronic and steric effects makes this compound a unique substrate. For example, nucleophilic aromatic substitution at the position of the cyano group, while generally difficult on benzene rings, might be influenced by the surrounding methyl groups.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1001055-67-9 | echemi.com |

| Molecular Formula | C₁₁H₁₁NO₂ | echemi.com |

| Molecular Weight | 189.21 g/mol | echemi.com |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Interactive Data Table: Structural Information Click on the headers to sort the data.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1001055-67-9 | C₁₁H₁₁NO₂ | 189.21 |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-cyano-3,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-4-9(11(13)14-3)5-8(2)10(7)6-12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYYSQWCZUFTBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855830 | |

| Record name | Methyl 4-cyano-3,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001055-67-9 | |

| Record name | Methyl 4-cyano-3,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization of Methyl 4 Cyano 3,5 Dimethylbenzoate

Functional Group Interconversions of the Cyano and Ester Moieties

The cyano and ester groups of methyl 4-cyano-3,5-dimethylbenzoate offer multiple pathways for functional group interconversion, enabling the synthesis of various derivatives.

The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, 4-cyano-3,5-dimethylbenzoic acid. This transformation is typically achieved under basic or acidic conditions. The resulting carboxylic acid can then participate in a variety of reactions, such as conversion to acid chlorides, amides, or other esters.

The cyano group is also amenable to several transformations. It can be hydrolyzed to a carboxamide and further to a carboxylic acid. Alternatively, the cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride. This opens up another avenue for derivatization through reactions characteristic of amines.

A notable transformation involves the conversion of a related compound, methyl 3-formylbenzoate, to methyl 3-cyanobenzoate. researchgate.net This is achieved through a two-step process involving oximation with hydroxylamine (B1172632) hydrochloride, followed by dehydration using an agent like acetic anhydride. researchgate.net While not a direct interconversion on this compound itself, this illustrates a common synthetic strategy for introducing a cyano group onto a benzene (B151609) ring.

Synthesis of Structural Analogues and Hybrid Compounds

The core structure of this compound can be modified to produce a range of structural analogues and hybrid compounds with potentially new and interesting properties.

Halogenation of the aromatic ring provides a route to analogues such as methyl 3,5-dibromo-4-cyanobenzoate. The crystal structure of this compound has been reported. umn.edu The synthesis of a similar compound, methyl 3,5-dibromo-4-methylbenzoate, involves the bromination of methyl 4-methylbenzoate. researchgate.net This suggests that direct bromination of this compound could be a viable route to its dibromo analogue. These halogenated derivatives can serve as building blocks for further synthetic elaborations, including cross-coupling reactions.

The introduction of an amino group onto the aromatic ring leads to another important class of derivatives. While direct synthesis of methyl 2-amino-3-cyano-4,5-dimethylbenzoate is not detailed in the provided results, the synthesis of related 2-amino-3-cyano compounds is well-established. For instance, 2-amino-3-cyano-4H-chromenes can be synthesized through a three-component reaction. nih.gov The synthesis of 2-amino-3-cyano-4,5-disubstituted thiophenes is also known. researchgate.net These methods often involve the condensation of a ketone or aldehyde with malononitrile (B47326) in the presence of a base.

This compound is a precursor for the synthesis of various carboxamide derivatives. A significant application is in the preparation of 2-amino-5-cyano-N,3-dimethylbenzamide. google.comwipo.intgoogle.com This is achieved by reacting 2-amino-5-cyano-3-methylbenzoic esters with methylamine. google.comwipo.intgoogle.com The necessary precursor, a 2-amino-5-cyano-3-methylbenzoic ester, can be obtained from the corresponding bromine compound through cyanation with copper(I) cyanide. google.comgoogle.com

| Precursor Compound | Reagents | Product |

| 2-amino-5-cyano-3-methylbenzoic esters | Methylamine | 2-amino-5-cyano-N,3-dimethylbenzamide google.comwipo.intgoogle.com |

| Bromine compounds | Copper(I) cyanide | 2-amino-5-cyano-3-methylbenzoic esters google.comgoogle.com |

Incorporation into Complex Molecular Architectures

The functional groups of this compound make it a valuable building block for the construction of larger, more complex molecular structures.

While the direct synthesis of poly-cyanostilbene macrocycles and rotaxanes from this compound is not explicitly detailed in the provided search results, the structural motifs present in this molecule are highly relevant to the construction of such supramolecular assemblies. Cyanostilbene units are known to be key components in the formation of various macrocycles and mechanically interlocked molecules like rotaxanes due to their rigid and photoresponsive nature. The cyano and ester functionalities on the benzene ring provide handles for linking these units together to form larger, well-defined structures.

Synthesis of Heterocyclic Compounds (e.g., Quinazolones)

The synthesis of quinazolones, a class of heterocyclic compounds with significant pharmacological interest, can be envisioned from this compound through a multi-step synthetic pathway. A common and effective strategy for quinazolinone ring formation involves the use of anthranilamide (2-aminobenzamide) or its derivatives as key precursors. Therefore, the initial synthetic challenge lies in the conversion of this compound to a suitable anthranilamide derivative.

A proposed synthetic route would commence with the selective reduction of the cyano group to an amino group, followed by the conversion of the methyl ester to an amide. However, a more conventional and often higher-yielding approach involves the initial transformation of the ester group.

One plausible pathway begins with the hydrolysis of the methyl ester of this compound to yield 4-cyano-3,5-dimethylbenzoic acid. This can be achieved under basic conditions, for instance, by heating with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water. chemspider.com The resulting carboxylic acid can then be converted to the corresponding acid chloride, typically using thionyl chloride or oxalyl chloride.

The subsequent introduction of an amino group at the ortho position to the newly formed amide is a critical step. A standard method for this transformation is the Hofmann rearrangement of an unsubstituted amide, or more controlled methods such as the Curtius or Lossen rearrangements of the corresponding acyl azide (B81097) or hydroxamic acid, respectively.

Alternatively, a more direct approach to a key intermediate, a substituted 2-aminobenzonitrile (B23959), can be considered. While no direct conversion of the methyl ester to an amino group is commonly reported, a hypothetical multi-step process could be envisioned.

Once the appropriately substituted 2-aminobenzamide (B116534) or 2-aminobenzonitrile is obtained, several methods are available for the construction of the quinazolinone ring. A versatile method involves the reaction of 2-aminobenzonitriles with various alcohols in the presence of a Ruthenium(II) catalyst to afford quinazolinones in good yields. rsc.org Another approach utilizes the condensation of 2-aminobenzamides with aldehydes or other C1 sources. researchgate.net For instance, the reaction of a 2-aminobenzamide with an aldehyde, catalyzed by an acid like p-toluenesulfonic acid, followed by oxidative dehydrogenation, can yield a range of 4(3H)-quinazolinones. organic-chemistry.org

| Proposed Reaction Step | Reagents and Conditions | Intermediate/Product | Relevant Analogy |

| Ester Hydrolysis | NaOH, Methanol/Water, Reflux | 4-cyano-3,5-dimethylbenzoic acid | chemspider.com |

| Amidation | 1. SOCl₂ or (COCl)₂2. NH₃ | 4-cyano-3,5-dimethylbenzamide | Standard textbook procedure |

| Hofmann Rearrangement | Br₂, NaOH | 2-amino-4-cyano-3,5-dimethylaniline | Standard textbook procedure |

| Quinazolinone Formation | 1. Formic Acid2. Heat | A dimethyl-substituted quinazolinone | innovareacademics.in |

Formation of Phenolic Esters (e.g., 4-Cyanophenyl 3,5-Dimethylbenzoate)

The synthesis of phenolic esters from this compound necessitates a two-step process: the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an esterification reaction with a phenol.

The initial step, the hydrolysis of this compound, can be readily accomplished by heating the ester with an aqueous base, such as sodium hydroxide, followed by acidification to yield 4-cyano-3,5-dimethylbenzoic acid. chemspider.com This transformation is generally high-yielding and is a standard procedure in organic synthesis.

The subsequent esterification of 4-cyano-3,5-dimethylbenzoic acid with 4-cyanophenol would yield the target molecule, 4-Cyanophenyl 3,5-Dimethylbenzoate (B1240308). There are several established methods for the formation of esters from a carboxylic acid and a phenol. A common laboratory-scale method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) or dimethylformamide at room temperature.

Alternatively, the carboxylic acid can be converted to its more reactive acid chloride derivative using a reagent like thionyl chloride or oxalyl chloride. The resulting 4-cyano-3,5-dimethylbenzoyl chloride can then be reacted with 4-cyanophenol in the presence of a base, such as pyridine (B92270) or triethylamine, to form the desired phenolic ester. This method, known as the Schotten-Baumann reaction, is widely applicable for the synthesis of esters from acid chlorides and phenols.

The synthesis of various 4-cyanophenyl esters has been reported in the literature, often in the context of liquid crystal research, indicating the feasibility of this transformation. rsc.org

| Reaction Step | Starting Material | Reagents and Conditions | Product | Relevant Analogy |

| Hydrolysis | This compound | 1. NaOH (aq), Heat2. H⁺ | 4-cyano-3,5-dimethylbenzoic acid | chemspider.com |

| Esterification (Steglich) | 4-cyano-3,5-dimethylbenzoic acid | 4-cyanophenol, DCC, DMAP, CH₂Cl₂ | 4-Cyanophenyl 3,5-Dimethylbenzoate | Standard textbook procedure |

| Esterification (Schotten-Baumann) | 4-cyano-3,5-dimethylbenzoic acid | 1. SOCl₂2. 4-cyanophenol, Pyridine | 4-Cyanophenyl 3,5-Dimethylbenzoate | Standard textbook procedure |

Advanced Spectroscopic Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. It is based on the quantum mechanical magnetic properties of an atom's nucleus.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. It provides information on the number of different types of protons, the electronic environment of each type, and the number of neighboring protons. In the ¹H NMR spectrum of Methyl 4-cyano-3,5-dimethylbenzoate, distinct signals corresponding to the aromatic protons, the methyl groups attached to the benzene (B151609) ring, and the methyl group of the ester functionality are observed.

The aromatic protons typically appear as a singlet due to their symmetrical substitution pattern on the benzene ring. The two methyl groups at positions 3 and 5 of the benzene ring are chemically equivalent and thus give rise to a single, more intense signal. The protons of the methoxy (B1213986) group of the ester also appear as a distinct singlet. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the cyano and ester groups deshields the aromatic protons, causing them to resonate at a lower field (higher ppm value). libretexts.org

¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.7-7.8 | s |

| CH₃ (ring) | 2.5-2.6 | s |

| OCH₃ | 3.9-4.0 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. For this compound, the spectrum will show signals for the carbonyl carbon of the ester, the carbon of the cyano group, the aromatic carbons, and the methyl carbons.

The carbonyl carbon of the ester group typically appears at a low field (high ppm value) due to the strong deshielding effect of the two oxygen atoms. The carbon of the cyano group also has a characteristic chemical shift. The aromatic carbons will show several signals depending on their electronic environment. The carbons bearing the methyl and ester groups will have different chemical shifts from the unsubstituted aromatic carbons. The methyl carbons, both on the ring and in the ester group, will appear at a high field (low ppm value).

¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C=O | ~165 |

| Aromatic C-CN | ~133 |

| Aromatic C-H | ~130 |

| Aromatic C-CH₃ | ~140 |

| Aromatic C-COOCH₃ | ~132 |

| CN | ~117 |

| OCH₃ | ~52 |

| Ring CH₃ | ~20 |

Multinuclear NMR for Heteroatom Characterization (e.g., ¹¹⁹Sn NMR)

Multinuclear NMR extends the principles of NMR spectroscopy to nuclei other than protons and carbon-13. libretexts.orgilpi.com This is particularly useful in inorganic and organometallic chemistry for characterizing compounds containing heteroatoms. southampton.ac.uk One such example is ¹¹⁹Sn NMR, which is used to study organotin compounds. libretexts.orghuji.ac.il Tin has three NMR-active spin-1/2 nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, with ¹¹⁹Sn being the most commonly studied due to its slightly higher sensitivity. huji.ac.il

The chemical shift range in ¹¹⁹Sn NMR is very wide, spanning over 5000 ppm, which makes it highly sensitive to the coordination number and geometry of the tin atom. northwestern.edu For instance, the chemical shift can indicate whether the tin center is four-, five-, or six-coordinate. Coupling constants between tin and other nuclei, such as ¹H, ¹³C, and ³¹P, provide further structural information. huji.ac.il

Advanced NMR Methodologies (e.g., Variable-Temperature NMR, NMR Titration)

Advanced NMR methodologies provide deeper insights into molecular dynamics, interactions, and reaction mechanisms.

Variable-Temperature NMR (VT-NMR) is a powerful technique for studying dynamic processes such as conformational changes, rotational barriers, and chemical exchange. numberanalytics.comnumberanalytics.comoxinst.com By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. numberanalytics.comox.ac.uk At high temperatures, where a dynamic process is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate slows down, leading to the broadening of signals and eventual separation into distinct signals for each conformer or species. ox.ac.uk This allows for the determination of thermodynamic and kinetic parameters of the process. numberanalytics.comoxinst.com

NMR Titration is a widely used method to study non-covalent interactions between molecules, such as host-guest complexation and protein-ligand binding. nih.govacs.org The experiment involves the stepwise addition of a titrant to a solution of a host molecule and monitoring the changes in the NMR spectrum, typically the chemical shifts of specific protons. tandfonline.comdu.edu By fitting the observed chemical shift changes to a binding isotherm, the stoichiometry and the binding constant (association or dissociation constant) of the complex can be determined. tandfonline.comdu.edu For reliable results, it is often important to maintain a constant ionic strength throughout the titration, especially when dealing with charged species. acs.org

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive technique used for identifying unknown compounds, quantifying known compounds, and elucidating the structure and chemical properties of molecules.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful extension of conventional mass spectrometry that allows for the determination of the exact mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). measurlabs.cominfinitalab.com This high accuracy enables the unambiguous determination of the elemental composition of a compound by distinguishing between ions with the same nominal mass but different exact masses due to the mass defects of their constituent atoms. acs.org

For this compound (C₁₁H₁₁NO₂), HRMS can confirm its elemental composition by providing an experimental mass that is extremely close to the calculated theoretical mass. This is a crucial step in the characterization of a newly synthesized compound. HRMS can be coupled with various ionization techniques and is applicable to a wide range of molecules, from small organic compounds to large biomolecules. measurlabs.cominfinitalab.com

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Calculated Mass | 189.07898 |

| Observed Mass (m/z) | [Experimental value would be inserted here] |

| Ionization Mode | [e.g., ESI+, APCI+] |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules. In the context of this compound, ESI-MS would be employed to determine its molecular weight with high accuracy and to gain insights into its propensity to form adducts.

Detailed Research Findings:

Given the molecular formula of this compound as C₁₁H₁₁NO₂, its exact mass is calculated to be 189.0790 g/mol . echemi.com In a typical positive ion mode ESI-MS experiment, the compound would be expected to be observed as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 190.0863. The formation of other adducts, such as the sodium adduct [M+Na]⁺ (m/z 212.0682) or the potassium adduct [M+K]⁺ (m/z 228.0422), is also plausible depending on the purity of the sample and the solvents used. High-resolution mass spectrometry would allow for the experimental confirmation of the elemental composition by matching the measured m/z value to the theoretical value with a high degree of precision.

Interactive Data Table: Predicted ESI-MS Adducts of this compound

| Adduct | Chemical Formula | Theoretical m/z |

| [M+H]⁺ | C₁₁H₁₂NO₂⁺ | 190.0863 |

| [M+Na]⁺ | C₁₁H₁₁NNaO₂⁺ | 212.0682 |

| [M+K]⁺ | C₁₁H₁₁NKO₂⁺ | 228.0422 |

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds.

Detailed Research Findings:

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. The most prominent of these would be the stretching vibrations of the cyano (C≡N) group and the carbonyl (C=O) group of the ester. The C≡N stretching vibration in aromatic nitriles typically appears in the range of 2240-2220 cm⁻¹. wisc.edu The C=O stretching vibration of an aromatic ester is expected in the region of 1730-1715 cm⁻¹. Furthermore, the spectrum would show C-H stretching vibrations of the aromatic ring and the methyl groups, typically between 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-O stretching vibrations of the ester group would likely appear in the 1300-1000 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range.

While a specific IR spectrum for this compound is not available, the Attenuated Total Reflectance (ATR) IR spectrum of the closely related Methyl 3,5-dimethylbenzoate (B1240308) shows characteristic peaks that can be used for comparison. nih.gov The absence of the cyano group in this analogue means the C≡N stretch would be absent, but the other key functional group absorptions would be present.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Cyano (C≡N) | Stretching | 2240-2220 wisc.edu |

| Carbonyl (C=O) | Stretching | 1730-1715 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| Ester C-O | Stretching | 1300-1000 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

Detailed Research Findings:

The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol (B129727), is expected to show absorption bands characteristic of a substituted benzene ring. Aromatic compounds typically exhibit two main absorption bands: the E-band (around 180-220 nm) and the B-band (around 250-290 nm), which arise from π → π* transitions. The presence of the electron-withdrawing cyano and ester groups, along with the electron-donating methyl groups, will influence the position and intensity of these bands. The cyano group, in particular, can cause a red shift (a shift to longer wavelengths) of the absorption maxima. For example, studies on 3-cyano-4-methylcoumarin have shown how the cyano group contributes to the electronic absorption spectrum. echemi.comwisc.edu

Without an experimental spectrum, we can anticipate that the primary absorption bands for this compound would likely fall in the 200-300 nm range. The exact λmax values would be influenced by the solvent polarity.

Interactive Data Table: Expected UV-Vis Absorption for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π* (E-band) | ~200-230 | Substituted Benzene Ring |

| π → π* (B-band) | ~250-290 | Substituted Benzene Ring |

Hyphenated Analytical Techniques (e.g., HPLC, UPLC, GC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, providing a powerful tool for the analysis of complex mixtures and the identification of individual components.

Detailed Research Findings:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) would be ideal for assessing the purity of this compound and for separating it from any starting materials or byproducts from its synthesis. bldpharm.com A reversed-phase C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol would likely provide good separation. Detection could be achieved using a UV detector set to one of the compound's absorption maxima.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique suitable for the analysis of volatile and thermally stable compounds like this compound. The gas chromatogram would provide the retention time of the compound, which is a characteristic property under specific conditions. The mass spectrometer would then provide a mass spectrum of the eluting compound, revealing its molecular weight and fragmentation pattern.

The GC-MS data for the closely related Methyl 3,5-dimethylbenzoate shows a molecular ion peak at m/z 164, corresponding to its molecular weight. nih.gov The fragmentation pattern includes major peaks at m/z 133, 105, and 79. For this compound, with a molecular weight of 189, we would expect a molecular ion peak at m/z 189. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 158, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 130.

Interactive Data Table: Expected GC-MS Fragmentation for this compound

| m/z | Proposed Fragment |

| 189 | [M]⁺ |

| 158 | [M - OCH₃]⁺ |

| 130 | [M - COOCH₃]⁺ |

Quantitative Spectroscopic Analysis (e.g., qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a highly accurate and precise method for determining the concentration or purity of a substance. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Detailed Research Findings:

¹H qNMR can be effectively used to determine the purity of this compound. sciepub.comresearchgate.netsciepub.com This would involve dissolving a precisely weighed amount of the sample and a certified internal standard in a suitable deuterated solvent. The internal standard must have a signal that is well-resolved from the signals of the analyte. By comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, the absolute purity of the analyte can be calculated.

For this compound, the sharp singlet from the methoxy protons (-OCH₃) or the singlet from the two equivalent methyl groups (-CH₃) on the aromatic ring would be suitable for quantification. The aromatic protons would likely appear as a singlet as well, providing another option for integration. The choice of the signal would depend on the absence of any overlapping impurity signals.

Interactive Data Table: Expected ¹H NMR Signals for this compound for qNMR

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic -H | ~7.5-8.0 | Singlet | 2H |

| Methoxy -OCH₃ | ~3.9 | Singlet | 3H |

| Methyl -CH₃ | ~2.5 | Singlet | 6H |

Elemental Microanalysis (CHN-O)

Elemental microanalysis, also known as CHN-O analysis, is a combustion-based technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and oxygen in a sample. This provides the empirical formula of the compound and, when combined with molecular weight data from mass spectrometry, can confirm the molecular formula.

Detailed Research Findings:

For a pure sample of this compound with the molecular formula C₁₁H₁₁NO₂, the theoretical elemental composition can be calculated. The experimental values obtained from a CHN-O analyzer should be in close agreement with these theoretical values, typically within a ±0.4% tolerance, to confirm the purity and elemental composition of the synthesized compound.

**Interactive Data Table: Theoretical Elemental Composition of this compound (C₁₁H₁₁NO₂) **

| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

| Carbon (C) | 12.011 | 11 | 132.121 | 69.82 |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 5.86 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.40 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 16.92 |

| Total | 189.214 | 100.00 |

Crystallographic and Supramolecular Chemistry Investigations

Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. For analogs of methyl 4-cyano-3,5-dimethylbenzoate, this method has elucidated key structural parameters, including bond lengths, bond angles, and torsion angles, which are fundamental to understanding their molecular conformation.

In a study of methyl 3,5-dimethylbenzoate (B1240308) , single crystals were grown from a subcooled melt. nih.gov The analysis revealed that the plane of the methoxycarbonyl group is slightly twisted with respect to the benzene (B151609) ring, with a dihedral angle of 8.70(8)°. nih.gov

For methyl 3,5-dibromo-4-cyanobenzoate , the benzene ring is nearly planar, with a mean atomic deviation of 0.005(2) Å. nih.gov The molecular conformation is characterized by specific bond angles around the methoxy (B1213986) oxygen atom. nih.gov

The crystallographic data for these related compounds are summarized in the table below, offering a predictive glimpse into the likely crystal system and unit cell parameters for this compound.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) ** | β (°) | γ (°) | V (ų) ** | Z |

| Methyl 3,5-dimethylbenzoate | C₁₀H₁₂O₂ | Monoclinic | P2₁/c | 10.395(3) | 7.678(2) | 11.758(3) | 90 | 108.79(3) | 90 | 888.3(4) | 4 |

| Methyl 3,5-dibromo-4-cyanobenzoate | C₉H₅Br₂NO₂ | Monoclinic | P2₁/c | 11.2351(7) | 13.9850(8) | 7.1891(4) | 90 | 108.000(2) | 90 | 1073.43(11) | 4 |

Analysis of Crystal Packing Motifs and Intermolecular Interactions

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions. The analysis of these interactions in analogous compounds allows for a detailed understanding of the forces that would likely direct the supramolecular assembly of this compound.

In the crystal structure of methyl 3,5-dibromo-4-cyanobenzoate , a notable intermolecular interaction is the contact between the cyano group and a bromine atom. nih.govresearchgate.net These C≡N⋯Br interactions are instrumental in forming inversion dimers with an R₂²(10) graph set notation. nih.govresearchgate.net This type of interaction is a common packing feature in this class of compounds. nih.govresearchgate.netumn.edu

The crystal structure of methyl 3,5-dibromo-4-cyanobenzoate also exhibits short contacts between the carbonyl oxygen atom and a bromine atom of an adjacent molecule. nih.govresearchgate.net These C=O⋯Br interactions connect the aforementioned inversion dimers, contributing to the formation of a sheet-like structure. nih.gov

In the absence of strong hydrogen bond donors in this compound, weaker C-H⋯O hydrogen bonds are expected to play a significant role in the crystal packing. The crystal structure of methyl 3,5-dimethylbenzoate reveals that molecules are linked into strands by C-H⋯O=C bonds, where a methyl hydrogen atom acts as the donor. nih.gov These strands are further organized into layers. nih.gov Additionally, C-H⋯π contacts contribute to the linkage between adjacent layers. nih.gov

While there is no specific information on argentophilic interactions involving this compound, the cyano group is known to be a versatile ligand in coordination chemistry. The nitrogen atom of the cyano group can coordinate to metal centers, such as silver(I), potentially leading to the formation of coordination polymers with argentophilic (Ag⋯Ag) interactions. This type of interaction is a subject of interest in the design of novel supramolecular architectures.

Supramolecular Assembly and Self-Organization Phenomena

In the case of methyl 3,5-dimethylbenzoate , the crystal packing is characterized by layers formed from strands of molecules connected by C-H⋯O hydrogen bonds. nih.gov The cohesion between these layers is ensured by C-H⋯π interactions. nih.gov The study of these self-organization phenomena is crucial for understanding and predicting the physical properties of the crystalline material. The different electron densities of cyano groups in various molecules can lead to different extents of molecular overlapping, which influences their arrangement in the crystal. rsc.org

Polymorphism Studies of Related Derivatives

While dedicated polymorphism studies on this compound are not extensively documented in publicly available literature, investigations into structurally related compounds provide significant insights into the potential for polymorphic behavior and the governing supramolecular interactions within this class of aromatic nitriles. The interplay of substituents on the benzene ring, particularly the cyano, methyl, and ester groups, dictates the crystal packing and can lead to the formation of different crystalline forms under varying crystallization conditions.

Research on derivatives such as methyl 3,5-dimethylbenzoate and halogenated cyanobenzoates reveals key details about their solid-state structures and intermolecular forces. For instance, the crystal structure of methyl 3,5-dimethylbenzoate is characterized by the formation of strands of molecules linked by C—H⋯O=C hydrogen bonds, which then organize into layers. nih.gov This layered arrangement is a common motif in aromatic esters and its stability can be influenced by the introduction of other functional groups.

In a study of methyl 3,5-dibromo-4-cyanobenzoate, a di-halogenated analog, the crystal structure analysis highlighted the role of C≡N⋯Br and C=O⋯Br contacts in the formation of inversion dimers. umn.eduresearchgate.net This particular cyanide-isocyanide pair was found to be non-isomorphous, indicating that even a subtle change in a functional group can drastically alter the crystal packing and prevent the formation of similar crystal lattices. umn.eduresearchgate.net Such sensitivity to functional group modification is a strong indicator that the target compound, this compound, could also exhibit polymorphism, as minor changes in crystallization conditions could favor different intermolecular interaction patterns.

Furthermore, studies on more complex derivatives like 4-cyano-3-fluorophenyl 4-pentylbenzoate have explicitly demonstrated the existence of multiple polymorphic forms. researchgate.net In this liquid crystal compound, a total of seven phases were identified, including a nematic phase, a glassy state, and several crystalline forms (crystal I, II, III, and IV). researchgate.net The thermodynamic relationships and transition kinetics between these phases were elucidated, underscoring the rich polymorphic landscape that can be expected in substituted cyanobenzoate systems. researchgate.net The presence of multiple solid-state forms in this related molecule suggests that the balance of forces, including dipole-dipole interactions from the cyano group and weaker van der Waals forces, is delicate and can be readily tipped towards different packing arrangements.

The crystallographic data for some of these related derivatives are summarized in the table below, illustrating the variations in crystal systems and space groups that arise from changes in the molecular structure.

| Compound Name | Formula | Crystal System | Space Group | Reference |

| methyl 3,5-dimethylbenzoate | C₁₀H₁₂O₂ | Monoclinic | P2₁/n | nih.gov |

| methyl 3,5-dibromo-4-cyanobenzoate | C₉H₅Br₂NO₂ | Monoclinic | P2₁/c | umn.eduresearchgate.net |

| 3,5-bis(bromomethyl)phenyl acetate | C₁₀H₁₀Br₂O₂ | Monoclinic | P2₁/c | nih.gov |

| 5-hydroxybenzene-1,3-dicarbaldehyde | C₈H₆O₃ | Orthorhombic | Pca2₁ | nih.gov |

These examples collectively suggest that this compound is a strong candidate for exhibiting polymorphism. The combination of a polar cyano group, a hydrogen bond-accepting ester moiety, and methyl groups capable of participating in weaker C-H···π interactions creates a complex energetic landscape where multiple, stable or metastable, crystalline forms could exist. Future research focusing on the controlled crystallization of this compound under a variety of conditions (e.g., different solvents, temperatures, and saturation levels) would be necessary to isolate and characterize its potential polymorphs.

Q & A

Q. What are the standard synthetic routes for Methyl 4-cyano-3,5-dimethylbenzoate, and how can reaction conditions be optimized?

this compound can be synthesized via esterification of the corresponding benzoic acid derivative. A general approach involves:

- Substituted benzaldehyde condensation : Reacting substituted benzaldehydes with appropriate nucleophiles (e.g., triazoles) under reflux conditions in ethanol with catalytic acetic acid, followed by solvent evaporation and purification .

- Esterification : Using methanol and a strong acid catalyst (e.g., H₂SO₄) to esterify 4-cyano-3,5-dimethylbenzoic acid. Optimize reaction time and temperature (e.g., 60–80°C) to maximize yield while minimizing side reactions like hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol for high-purity isolates.

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., cyano, methyl, and ester groups). For example, the methyl ester typically appears as a singlet at ~3.8–3.9 ppm in ¹H NMR .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₁H₁₁NO₂: theoretical 197.08 g/mol) and fragmentation patterns .

- X-ray crystallography : For solid-state structure determination, particularly if hydrogen bonding or crystal packing affects reactivity .

Q. How do the physical properties (e.g., solubility, stability) of this compound influence experimental design?

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Design reactions in solvents like THF or dichloromethane to enhance reactivity .

- Stability : Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group. Monitor degradation via TLC or HPLC under humid or acidic conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the cyano and ester groups in this compound?

- Cyano group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position. It can participate in nucleophilic additions (e.g., with Grignard reagents) or be reduced to an amine using LiAlH₄ .

- Ester group : Susceptible to hydrolysis under acidic or basic conditions. Kinetic studies using NMR or IR can track hydrolysis rates, with base-catalyzed mechanisms typically following second-order kinetics .

Q. How can computational methods (e.g., DFT) predict the electronic properties or degradation pathways of this compound?

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions or photochemical behavior. Compare computed IR spectra with experimental data to validate structures .

- Degradation pathways : Simulate oxidative or hydrolytic pathways (e.g., via pseudomonad catabolism, as seen in related benzoate derivatives) to identify stable intermediates or toxic byproducts .

Q. What strategies mitigate conflicting data in stability studies under varying pH or temperature conditions?

- Controlled experiments : Perform stability assays at pH 2–12 and temperatures from 25–80°C, using HPLC to quantify degradation products. Statistical tools (e.g., ANOVA) can resolve discrepancies caused by matrix effects .

- Accelerated stability testing : Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions .

Q. How can this compound be functionalized for applications in materials science or pharmaceutical intermediates?

- Materials science : Incorporate into metal-organic frameworks (MOFs) via coordination with Cu(II) or Fe(III) complexes, leveraging its aromatic and electron-deficient cyano group for charge transport in organic electronics .

- Pharmaceuticals : Use as a precursor for bioactive molecules (e.g., anticonvulsants or kinase inhibitors) via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.